Cas no 65270-84-0 (2-(hydroxymethyl)benzene-1-sulfonamide)
2-(Hydroxymethyl)benzene-1-sulfonamide is a versatile sulfonamide derivative characterized by the presence of both a hydroxymethyl and sulfonamide functional group on a benzene ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The hydroxymethyl group enhances solubility and provides a handle for further functionalization, while the sulfonamide moiety contributes to biological activity and stability. Its well-defined chemical properties facilitate applications in medicinal chemistry, where it may serve as a precursor for bioactive molecules. The compound's balanced hydrophilicity and synthetic flexibility make it a practical choice for researchers seeking to modify or derivatize aromatic sulfonamides.
65270-84-0 structure
Product Name:2-(hydroxymethyl)benzene-1-sulfonamide
CAS No:65270-84-0
MF:C7H9NO3S
MW:187.216260671616
CID:501497
PubChem ID:20537244
Update Time:2025-05-23
2-(hydroxymethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,2-(hydroxymethyl)-
- 2-Sulfamoylbenzylalcohol
- 2-(hydroxymethyl)benzenesulfonamide
- Benzenesulfonamide, 2-(hydroxymethyl)- (9CI)
- 2-(hydroxymethyl)benzene-1-sulfonamide
- DTXSID70608476
- AKOS013568391
- CS-0238087
- EN300-189798
- Benzenesulfonamide,2-(hydroxymethyl)-(9ci)
- Z1216845248
- 2-Sulfamoylbenzyl alcohol
- 65270-84-0
- SCHEMBL1804258
-
- Inchi: 1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11)
- InChI Key: WEOWVOUGOCILSH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1CO)(N)(=O)=O
Computed Properties
- Exact Mass: 187.03037
- Monoisotopic Mass: 187.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 88.8Ų
Experimental Properties
- PSA: 80.39
2-(hydroxymethyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-189798-1g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 1g |
$959.0 | 2023-09-18 | |
| Enamine | EN300-189798-5g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 5g |
$2461.0 | 2023-09-18 | |
| Enamine | EN300-189798-10g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 10g |
$3511.0 | 2023-09-18 | |
| Chemenu | CM115955-1g |
2-(Hydroxymethyl)benzenesulfonamide |
65270-84-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM115955-5g |
2-(Hydroxymethyl)benzenesulfonamide |
65270-84-0 | 95% | 5g |
$*** | 2023-05-29 | |
| Enamine | EN300-189798-0.05g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 0.05g |
$224.0 | 2023-09-18 | |
| Enamine | EN300-189798-0.1g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 0.1g |
$333.0 | 2023-09-18 | |
| Enamine | EN300-189798-0.25g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 0.25g |
$475.0 | 2023-09-18 | |
| Enamine | EN300-189798-0.5g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 0.5g |
$748.0 | 2023-09-18 | |
| Enamine | EN300-189798-1.0g |
2-(hydroxymethyl)benzene-1-sulfonamide |
65270-84-0 | 95% | 1.0g |
$959.0 | 2023-07-10 |
2-(hydroxymethyl)benzene-1-sulfonamide Related Literature
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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